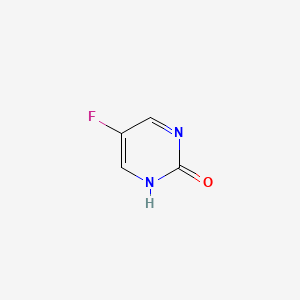

5-Fluoro-2-hydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Fluorination in Pyrimidine Chemistry

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Reactivity, and Applications

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidinone, is a prime exemplar of a fluorinated pyrimidine building block.[3][4] It serves not only as a versatile intermediate for more complex active pharmaceutical ingredients (APIs) but also functions as an oral prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development.

Structure and Tautomerism

This compound exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyrimidone form (keto).[5][6] In solid state and in polar solvents, the pyrimidone form is generally favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[7] This equilibrium is a crucial determinant of its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

The choice of reaction conditions can selectively favor one tautomer, thereby directing the regioselectivity of subsequent chemical transformations. For instance, O-alkylation might be achieved under conditions that favor the hydroxy tautomer, while N-alkylation would proceed from the pyrimidone form.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 2022-78-8 | [4] |

| Molecular Formula | C₄H₃FN₂O | [4][6] |

| Molecular Weight | 114.08 g/mol | [4][6] |

| Appearance | Solid | [3][4] |

| Melting Point | 170-174 °C | [3][4][8] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3][8] |

| pKa | 7.39 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble (359 g/L at 25 °C) | [6] |

| SMILES String | Oc1ncc(F)cn1 | [4] |

| InChI Key | HPABFFGQPLJKBP-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Reactivity

As a key building block, the synthesis of this compound and its subsequent chemical transformations are of high interest.

Synthetic Pathway

A common and industrially viable route to this compound involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine.[9] This method is advantageous due to its simple route, accessible starting materials, and mild reaction conditions.[9]

Workflow: Synthesis of this compound

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine [9]

-

Step 1: Selective Reduction to 2-Chloro-5-fluoropyrimidine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. The choice of agent is critical for selectivity at the C4 position.

-

Metal Reduction: Use a metal powder like zinc or iron in the presence of an acid (e.g., acetic acid).

-

Hydrogenolysis: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

-

Maintain the reaction temperature as specified by the chosen reduction method, typically ranging from room temperature to gentle heating.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter off the catalyst or metal residues. Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2-chloro-5-fluoropyrimidine from Step 1 in an appropriate aqueous medium.

-

Acidic Hydrolysis: Use an aqueous solution of a strong acid like HCl or H₂SO₄.

-

Alkaline Hydrolysis: Use an aqueous solution of a base like NaOH or KOH.

-

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the intermediate.

-

After completion, cool the reaction mixture.

-

Adjust the pH to near neutral to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Key Chemical Transformations

The hydroxyl group (in its pyrimidone form) is a versatile handle for further functionalization. A primary and highly useful reaction is its conversion to a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction: Conversion to 2-Chloro-5-fluoropyrimidine

Caption: Chlorination of the 2-hydroxy group using POCl₃.

This transformation is pivotal for synthesizing a wide range of 2-substituted-5-fluoropyrimidines, which are common motifs in pharmacologically active compounds.[4][5]

Part 3: Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a prodrug.

Prodrug of 5-Fluorouracil (5-FU)

This compound (also referred to as 5-Fluoro-Pyrimidinone or 5FP in this context) is an oral prodrug of the potent anticancer agent 5-Fluorouracil (5-FU).[4] The in-vivo conversion is mediated by the enzyme hepatic aldehyde oxidase.

This prodrug strategy offers several potential advantages over direct administration of 5-FU:

-

Improved Oral Bioavailability: Bypassing issues related to 5-FU's own absorption and metabolism.

-

Modified Pharmacokinetics: Potentially leading to sustained release of the active drug, which can improve the therapeutic window.

-

Targeted Activation: Conversion by a specific enzyme (hepatic aldehyde oxidase) can influence the distribution of the active drug.

Preclinical studies have demonstrated the anti-tumor activity of 5FP against various cancer models, validating its mechanism as an effective delivery system for 5-FU.[4]

Part 4: Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected NMR features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the two protons on the pyrimidine ring. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C4 position would also be a doublet. A broad singlet corresponding to the N-H proton of the pyrimidone tautomer would also be present, and its chemical shift would be sensitive to solvent and concentration.

-

¹³C NMR: Four distinct carbon signals are expected. The C-F coupling will be observable, with the signal for C5 appearing as a large doublet.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. 19F NMR is particularly useful for assessing the purity of fluorinated compounds.[10]

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| H302: Harmful if swallowed[4][6] |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation[4][6] |

| Serious Eye Damage (Category 1) |

| H318: Causes serious eye damage[4][6] |

| STOT SE (Category 3) |

| H335: May cause respiratory irritation[4][6] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4][11] A dust mask (e.g., N95) is recommended when handling the solid powder.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Storage: Store in a tightly closed container in a cool, dry place (recommended storage temperature 2-8°C).[3]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 2022-78-8 [amp.chemicalbook.com]

- 4. This compound 97 2022-78-8 [sigmaaldrich.com]

- 5. This compound | 2022-78-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. echemi.com [echemi.com]

- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 10. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Fluoro-2-hydroxypyrimidine synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 5-Fluoro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Abstract

This compound, also known as 5-fluoro-2(1H)-pyrimidinone, is a pivotal heterocyclic intermediate in the pharmaceutical industry. Its structural motif is a cornerstone for the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably in the realm of anticancer and antifungal therapies such as 5-Fluorouracil (5-FU) and 5-Fluorocytosine.[1][2] The precise introduction of a fluorine atom at the C5 position of the pyrimidine ring imparts unique biochemical properties, significantly enhancing the therapeutic efficacy of its derivatives. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, followed by a detailed protocol for its purification to meet stringent pharmaceutical quality standards. We will delve into the underlying chemical principles, process optimization, and analytical validation required for its successful preparation.

Strategic Approach to Synthesis: Rationale and Pathway Selection

While several synthetic avenues to fluorinated pyrimidines exist, a particularly effective and industrially viable route commences with 2,4-dichloro-5-fluoropyrimidine. This starting material is readily accessible and offers a regioselective handle for chemical manipulation. The core strategy involves a two-step sequence:

-

Selective Dechlorination/Reduction: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution and reduction compared to the one at the C2 position. This differential reactivity is exploited to selectively remove the C4-chloro group, yielding 2-chloro-5-fluoropyrimidine.

-

Hydrolysis: The remaining C2-chloro group is then hydrolyzed to a hydroxyl group, affording the target molecule, this compound.

This pathway is advantageous due to its straightforward execution, use of accessible reagents, and amenability to large-scale production.[3]

Visualizing the Synthesis Pathway

The logical flow of this synthetic strategy is depicted below.

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Detailed Experimental Protocols

The following sections provide actionable, step-by-step protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis via Hydrolysis of 2-Chloro-5-fluoropyrimidine

This protocol is adapted from established methodologies for the selective reduction and hydrolysis of dichlorofluoropyrimidines.[3]

Step A: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine

-

Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1 mole equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.

-

Reductant Addition: Introduce a reducing agent. A common method is metal reduction, for example, using zinc dust (1.1-1.5 mole equivalents) in the presence of a proton source like acetic acid. Alternatively, catalytic hydrogenation (hydrogenolysis) can be employed.

-

Reaction Execution: Stir the mixture at a controlled temperature. The reaction is typically exothermic and may require initial cooling. After the initial exotherm subsides, the reaction can be gently heated (e.g., 40-60 °C) to ensure completion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the metal residues. The filtrate, containing 2-chloro-5-fluoropyrimidine, can be concentrated under reduced pressure. For many applications, this intermediate can be carried forward to the next step without rigorous purification.

Step B: Hydrolysis of 2-Chloro-5-fluoropyrimidine

-

Reactor Setup: Charge the crude or purified 2-chloro-5-fluoropyrimidine (1 mole equivalent) into a reactor suitable for heating under reflux.

-

Hydrolysis Medium: Add an aqueous solution for hydrolysis. Both acidic and alkaline conditions are effective.[3]

-

Alkaline Hydrolysis: Use an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 mole equivalents). This is often preferred for its cleaner reaction profile.

-

Acidic Hydrolysis: Use an aqueous solution of a strong acid like hydrochloric or sulfuric acid.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the disappearance of the 2-chloro-5-fluoropyrimidine intermediate by TLC or HPLC.

-

Isolation of Crude Product:

-

After alkaline hydrolysis, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a strong acid (e.g., HCl) to a pH of 7-8. The product will precipitate out of the solution.

-

After acidic hydrolysis, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The resulting solid is the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[4]

Step A: Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[5] For this compound, a mixture of ethanol and water or isopropanol and water is often effective. The compound exhibits good solubility in hot water.

Step B: Recrystallization Procedure

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[4]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Visualizing the Purification Workflow

The general process for purifying the synthesized product is outlined below.

Caption: General workflow for the purification of the final product.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₃FN₂O | [6][7] |

| Molecular Weight | 114.08 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 170-174 °C | [7] |

| Purity (by HPLC) | ≥ 99% | [9] |

| Solubility | Sparingly soluble in water | [6] |

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection (around 265 nm) can effectively separate the product from impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,4-dichloro-5-fluoropyrimidine: Corrosive and an irritant. Handle with care.

-

Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

This compound: May cause skin and eye irritation. It is classified as an acute toxicant if swallowed.[7][10]

Conclusion

The synthesis of this compound via selective reduction of 2,4-dichloro-5-fluoropyrimidine followed by hydrolysis represents a reliable and scalable method for producing this key pharmaceutical intermediate. The success of the overall process hinges not only on the careful execution of the synthesis but also on a well-designed purification strategy, typically involving recrystallization, to achieve the high purity required for subsequent API manufacturing. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of fluorinated heterocycles.

References

- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-羟基-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

The Core Mechanism of 5-Fluoro-2-hydroxypyrimidine: A Technical Guide for Researchers

Introduction: Unveiling a Prodrug's Potential

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine analog that serves as a prodrug for the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).[1][2] Its significance in oncology and drug development lies in its potential for improved oral bioavailability and targeted activation, offering a strategic advantage over the direct administration of 5-FU.[2] This guide provides an in-depth exploration of the intricate mechanism of action of this compound, from its initial conversion to its ultimate cytotoxic effects on cancer cells. Understanding these core mechanisms is paramount for researchers and drug development professionals seeking to optimize its therapeutic efficacy and develop novel anticancer strategies.

Part 1: The Bioactivation Cascade: From Prodrug to Active Metabolites

The journey of this compound from an inactive prodrug to a potent anticancer agent involves a multi-step enzymatic conversion process. This bioactivation is a critical determinant of its therapeutic activity.

Initial Conversion to 5-Fluorouracil (5-FU)

This compound is converted to the active cytotoxic drug, 5-fluorouracil (5-FU), primarily by the action of hepatic aldehyde oxidase.[1][2] This initial conversion is a key step that unleashes the therapeutic potential of the prodrug.

The Metabolic Crossroads of 5-FU

Once formed, 5-FU enters the complex intracellular metabolic pathways, where it is converted into three key active metabolites that are the ultimate effectors of its anticancer activity.[3][4][5] These are:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorodeoxyuridine triphosphate (FdUTP): A fraudulent nucleotide that gets incorporated into DNA.

-

Fluorouridine triphosphate (FUTP): A fraudulent nucleotide that gets incorporated into RNA.

The anabolic conversion of 5-FU to these active metabolites can occur via two main pathways:

-

The Orotate Phosphoribosyltransferase (OPRT) Pathway: 5-FU is directly converted to fluorouridine monophosphate (FUMP) by OPRT. FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to the active metabolite FUTP. FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP or phosphorylated to FdUTP.[4][6][7]

-

The Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway: 5-FU is converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase. FUDR is then phosphorylated by thymidine kinase to form the active metabolite FdUMP.[4][6][7]

The following diagram illustrates the metabolic activation of 5-FU:

References

- 1. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of 5-Fluoro-2-hydroxypyrimidine to 5-Fluorouracil (5-FU)

This guide provides a comprehensive overview of the enzymatic pathways and methodologies for the conversion of pyrimidine precursors to the potent chemotherapeutic agent, 5-Fluorouracil (5-FU). While the direct enzymatic conversion of 5-Fluoro-2-hydroxypyrimidine to 5-FU is not extensively documented in mainstream literature, this document will explore the relevant and well-characterized enzymatic reactions within the pyrimidine salvage pathway that are central to the synthesis and activation of 5-FU from its analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development and biocatalysis.

Introduction: The Significance of 5-Fluorouracil and its Enzymatic Synthesis

5-Fluorouracil (5-FU), first synthesized in 1957, is a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers[1][2]. As a pyrimidine analogue, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly dividing cancer cells[3][4]. The metabolic activation of 5-FU is a complex process mediated by several enzymes, which convert it into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)[3][5].

The chemical synthesis of 5-FU can be complex and may involve hazardous reagents[6][7][8]. Consequently, enzymatic and biocatalytic approaches for the synthesis of 5-FU and its derivatives are of significant interest. These methods offer the potential for higher specificity, milder reaction conditions, and a more environmentally benign process. This guide will delve into the key enzymes of the pyrimidine salvage pathway that can be harnessed for the production of 5-FU from its precursors.

The Pyrimidine Salvage Pathway: A Gateway to 5-FU Synthesis

The pyrimidine salvage pathway is a crucial metabolic route that recycles pyrimidine bases and nucleosides from the degradation of nucleic acids[3][9]. This pathway is less energy-intensive than de novo synthesis and is a key target for many anticancer and antiviral drugs. Several enzymes within this pathway are pivotal for the metabolism and activation of fluoropyrimidines.

Key Enzymes in Fluoropyrimidine Metabolism

The enzymatic conversion of pyrimidine precursors to 5-FU and its subsequent activation is a multi-step process. The primary enzymes of interest are:

-

Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate[10][11][12]. It can also act on 5-FU and its nucleoside derivatives, playing a role in both the activation and degradation of the drug.

-

Pyrimidine Nucleoside Phosphorylase (PyNPase): This class of enzymes catalyzes the conversion of pyrimidine nucleosides to their corresponding bases[13][14][15]. PyNPase is notably involved in the activation of the 5-FU prodrug, capecitabine, by converting it to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to 5-FU[16].

-

Orotate Phosphoribosyltransferase (OPRT): OPRT is a key enzyme in the initial activation of 5-FU, converting it to 5-fluorouridine monophosphate (FUMP)[17][18][19]. The activity of OPRT in tumor cells is often correlated with sensitivity to 5-FU treatment[18].

While the direct conversion of this compound to 5-FU would likely require a hydroxylation step at the C4 position, the aforementioned enzymes are critical for the subsequent and more extensively studied conversions of fluoropyrimidine nucleosides to 5-FU.

Conceptual Enzymatic Pathway for 5-FU Production

The enzymatic production of 5-FU can be conceptualized as a cascade of reactions, starting from a suitable precursor. In the context of converting a pyrimidine base, the pyrimidine salvage pathway offers a viable route.

Caption: Conceptual workflow for the enzymatic conversion of a pyrimidine precursor to 5-FU and its active metabolites.

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion and analysis of 5-FU from a precursor, focusing on the well-characterized conversion of a nucleoside analogue like 5'-deoxy-5-fluorouridine (5'-DFUR) by Pyrimidine Nucleoside Phosphorylase (PyNPase).

Enzyme Activity Assay for Pyrimidine Nucleoside Phosphorylase (PyNPase)

This protocol is designed to measure the activity of PyNPase in converting a substrate like 5'-DFUR to 5-FU.

Materials:

-

Recombinant or purified PyNPase

-

5'-deoxy-5-fluorouridine (5'-DFUR) substrate solution (10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

Trichloroacetic acid (TCA), 15% (w/v)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., 95% 10 mM ammonium acetate, 5% acetonitrile)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of 10 mM 5'-DFUR, and 30 µL of purified water.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the PyNPase enzyme solution. A control reaction should be prepared with 10 µL of buffer instead of the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of 15% TCA.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Analyze the supernatant for the presence of 5-FU using HPLC. The retention times of 5-FU and 5'-DFUR should be predetermined using standards.

-

Quantification: Quantify the amount of 5-FU produced by comparing the peak area to a standard curve. One unit of PyNPase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-FU per minute under the specified conditions.

Quantitative Data Summary

| Parameter | Value | Reference |

| Enzyme | Pyrimidine Nucleoside Phosphorylase (PyNPase) | [16] |

| Substrate | 5'-deoxy-5-fluorouridine (5'-DFUR) | [16] |

| Product | 5-Fluorouracil (5-FU) | [16] |

| Optimal pH | 7.4 | [20] |

| Optimal Temperature | 37°C | N/A |

| Km for 5-FU (reverse) | ~50 µM (for Uridine Phosphorylase) | [20] |

| Analysis Method | High-Performance Liquid Chromatography (HPLC) | N/A |

In-depth Discussion: Causality and Self-Validation

The choice of PyNPase for the conversion of a nucleoside prodrug to 5-FU is based on its established role in the activation of capecitabine, a widely used oral chemotherapeutic agent. The overexpression of PyNPase in tumor cells has been shown to enhance their sensitivity to 5'-DFUR, demonstrating the direct causal link between enzyme activity and drug activation[16].

The described protocol incorporates a self-validating system through the use of a no-enzyme control. The absence of 5-FU formation in the control reaction validates that the observed conversion is indeed due to the enzymatic activity of PyNPase. Furthermore, the use of HPLC with pure standards for both the substrate and product ensures accurate identification and quantification, adding to the trustworthiness of the results.

Conclusion and Future Directions

The enzymatic synthesis of 5-FU represents a promising alternative to traditional chemical methods. While the direct conversion of this compound to 5-FU requires further investigation to identify a suitable hydroxylating enzyme, the well-characterized enzymes of the pyrimidine salvage pathway provide a robust framework for the production of 5-FU from other precursors. Future research should focus on enzyme discovery and engineering to develop novel biocatalytic cascades for the efficient and sustainable production of this vital anticancer drug. The development of orally bioavailable precursors that are selectively activated by enzymes overexpressed in tumors continues to be a key strategy in reducing the toxic side effects of 5-FU chemotherapy[21].

References

- 1. A short review on various synthetic routes of Fluorouracil (5-FU) and its remarkable activity as anti-cancer drug | PPTX [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]

- 7. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 8. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. proteopedia.org [proteopedia.org]

- 13. Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specificity of pyrimidine nucleoside phosphorylases and the phosphorolysis of 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine-nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 16. Overexpression of pyrimidine nucleoside phosphorylase enhances the sensitivity to 5'-deoxy-5-fluorouridine in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Significance of 5-Fluorouracil-related Enzyme Activities in Predicting Sensitivity to 5-Fluorouracil in Bladder Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Role of uridine phosphorylase in the anabolism of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cancer drug precursor designed to reduce toxic side effects | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

5-Fluoro-2-hydroxypyrimidine CAS number 2022-78-8

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8): A Cornerstone Fluorinated Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Characteristics and Structural Elucidation

This compound (CAS: 2022-78-8) is a fluorinated organic compound recognized for its role as a versatile building block in the synthesis of high-value pharmaceutical agents.[1][2][3] The strategic placement of a fluorine atom onto the pyrimidine scaffold significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug design.[1][2][3] It is also commonly known by its tautomeric name, 5-Fluoro-2(1H)-pyrimidinone.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2022-78-8 | |

| Molecular Formula | C₄H₃FN₂O | [6] |

| Molecular Weight | 114.08 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 170-174 °C | [4][7] |

| Density | ~1.46 g/cm³ (Predicted) | [4][7] |

| pKa | 7.39 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents | [5] |

The Critical Aspect of Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (amide) form, 5-Fluoro-2(1H)-pyrimidinone.[4][8] In the solid state and in most solvent systems, the keto form is predominant. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its behavior in alkylation and acylation reactions, which can occur at the nitrogen or oxygen atom depending on the reaction conditions. Understanding this dynamic is fundamental to predicting reaction outcomes and designing synthetic pathways.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2022-78-8 [amp.chemicalbook.com]

- 5. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 2022-78-8 [chemicalbook.com]

The Unseen Pillar: A Technical Guide to the Discovery and Enduring Significance of 5-Fluoro-2-hydroxypyrimidine

This guide delves into the technical history and scientific importance of 5-Fluoro-2-hydroxypyrimidine, a molecule that, while not a frontline therapeutic itself, serves as a cornerstone in the synthesis of vital chemotherapeutic agents. We will explore its discovery within the broader context of fluorinated pyrimidines, detail its synthesis, and illuminate its critical role as a chemical intermediate in the development of life-saving drugs.

The Dawn of Fluorinated Pyrimidines: A New Paradigm in Chemotherapy

The story of this compound is intrinsically linked to the groundbreaking work on fluorinated pyrimidines in the mid-20th century, a research avenue that revolutionized cancer treatment. The central hypothesis, pursued with vigor by Dr. Charles Heidelberger and his colleagues, was born from the observation that tumor cells exhibit a voracious appetite for the pyrimidine base uracil, incorporating it at a much higher rate than healthy cells.[1][2] This differential uptake presented a unique therapeutic window: a molecule mimicking uracil could potentially be selectively absorbed by cancer cells, where it could then act as an antimetabolite, disrupting their replication.

The strategic introduction of a fluorine atom at the 5-position of the pyrimidine ring was a stroke of genius. The C-F bond is exceptionally strong, and the fluorine atom's van der Waals radius is similar to that of a hydrogen atom. This meant that a 5-fluorinated pyrimidine could be mistaken for its natural counterpart by cellular machinery, while the fluorine atom's powerful electron-withdrawing nature would critically interfere with enzymatic reactions essential for DNA and RNA synthesis.[1] This rational drug design approach culminated in the landmark synthesis of 5-Fluorouracil (5-FU) in 1957 by Heidelberger, Robert Duschinsky, and Edward Pleven.[3][4] 5-FU, or 5-fluoro-2,4-dihydroxypyrimidine, quickly proved to be a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[5][6] This inhibition leads to "thymineless death" in rapidly dividing cancer cells.[5][6]

While 5-FU became the celebrated therapeutic agent, the foundational research into the synthesis of fluorinated pyrimidines inevitably involved the creation and characterization of numerous related structures, including the subject of this guide, this compound. Although not the primary focus of the initial biological studies, its role as a key synthetic precursor was quickly recognized.

The Synthesis of a Versatile Intermediate

The initial synthesis of fluorinated pyrimidines, as described in the seminal 1957 publications, involved the cyclization of fluorinated precursors. A common approach involved the reaction of ethyl fluoroacetate with an appropriate three-carbon unit to form the pyrimidine ring. While specific details of the first synthesis of this compound are not prominently highlighted in these early papers, which focused on the more biologically active 5-FU, its preparation would have followed similar chemical principles.

Over the years, numerous synthetic routes to this compound have been developed and refined, reflecting its importance as a building block. A prevalent modern method involves the selective manipulation of more highly functionalized pyrimidines.

Representative Synthetic Protocol: From 2,4-dichloro-5-fluoropyrimidine

A common and scalable approach to this compound begins with the readily available 2,4-dichloro-5-fluoropyrimidine. This method involves a selective reduction followed by hydrolysis.

Step 1: Selective Reduction to 2-chloro-5-fluoropyrimidine

In this step, one of the chlorine atoms, typically the more reactive one at the 4-position, is selectively removed. This can be achieved through catalytic hydrogenation or by using a metal-based reducing agent.

-

Methodology:

-

2,4-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalyst, for example, palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere, often at a controlled pressure and temperature.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the selective removal of a single chlorine atom.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

-

Step 2: Hydrolysis to this compound

The remaining chlorine atom at the 2-position is then replaced with a hydroxyl group through hydrolysis. This can be carried out under acidic or basic conditions.

-

Methodology (Acidic Hydrolysis):

-

The 2-chloro-5-fluoropyrimidine from the previous step is treated with an aqueous acid, such as hydrochloric acid.

-

The mixture is heated to promote the hydrolysis reaction.

-

The progress of the reaction is monitored until the starting material is consumed.

-

The reaction mixture is then neutralized, and the product, this compound, is isolated by filtration or extraction.

-

This two-step process provides a reliable route to this compound from a commercially available starting material.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the hydroxy form (5-fluoro-2-pyrimidinol) and the more stable keto form (5-fluoro-2(1H)-pyrimidinone). This equilibrium is a crucial aspect of its chemical reactivity.

Caption: Tautomeric equilibrium of this compound.

The keto form is generally favored in the solid state and in most solvents. The presence of the N-H and C=O groups in the keto tautomer allows for the formation of hydrogen bonds, which influences its physical properties and crystal structure.

| Property | Value |

| Molecular Formula | C₄H₃FN₂O |

| Molecular Weight | 114.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-174 °C |

| CAS Number | 2022-78-8 |

Spectroscopic data for 5-fluoro-2(1H)-pyrimidinone would be detailed here in a full whitepaper, including 1H NMR, 13C NMR, 19F NMR, and IR spectra, with assignments for key signals.

A Crucial Stepping Stone: this compound in Drug Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its chemical structure offers several handles for further functionalization, making it a valuable starting material for a range of therapeutic agents.

Case Study: Synthesis of Tegafur

A prominent example of the synthetic utility of this compound is in the preparation of Tegafur, a prodrug of 5-Fluorouracil. Tegafur is designed to be metabolized in the body to release 5-FU, offering the potential for oral administration and a more sustained release of the active drug.

The synthesis of Tegafur can be envisioned to proceed from this compound, although in practice, it is often synthesized from 5-Fluorouracil itself. However, for the purpose of illustrating the reactivity of this compound, a hypothetical synthetic pathway highlights its potential.

Caption: Conceptual synthetic pathway to Tegafur.

In a more practical and widely used industrial synthesis, 5-Fluorouracil is the starting material. However, the underlying chemistry demonstrates the importance of the fluorinated pyrimidine core that this compound represents.

Conclusion and Future Perspectives

This compound, while often overshadowed by its more famous derivative, 5-Fluorouracil, is a testament to the intricate and interconnected nature of drug discovery and development. Its history is woven into the very fabric of rational drug design, emerging from the pioneering efforts to create targeted cancer therapies. As a versatile and reliable chemical intermediate, it continues to play a vital role in the synthesis of established and novel therapeutic agents. The ongoing exploration of new fluorinated pyrimidine derivatives ensures that the legacy of this "unseen pillar" of medicinal chemistry will endure, continuing to provide the essential building blocks for the medicines of tomorrow.

References

- 1. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-hydroxypyrimidine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Advantage of a Prodrug Approach

The fluoropyrimidine analog 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for a multitude of solid tumors for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into RNA and DNA, ultimately leading to cell death in rapidly proliferating cancer cells.[2] However, the clinical utility of 5-FU is often hampered by its unpredictable oral bioavailability and significant systemic toxicity.[3]

To circumvent these limitations, the prodrug strategy has emerged as a promising approach. 5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-pyrimidinone (5FP), is an orally administered prodrug of 5-FU. This application note provides a comprehensive guide for researchers on the utilization of this compound in cancer research, detailing its mechanism of action, protocols for in vitro and in vivo evaluation, and analytical methods for pharmacokinetic studies.

The central advantage of this compound lies in its targeted activation. It is specifically converted to the active cytotoxic agent, 5-FU, by the enzyme hepatic aldehyde oxidase. This liver-specific conversion is designed to improve the therapeutic index of 5-FU by enhancing its oral absorption and potentially reducing gastrointestinal toxicity associated with direct 5-FU administration.

II. Mechanism of Action: A Targeted Conversion to a Potent Anticancer Agent

The therapeutic efficacy of this compound is entirely dependent on its bioconversion to 5-FU. The following diagram illustrates this critical metabolic pathway.

Caption: Metabolic activation of this compound to 5-FU and its downstream cytotoxic effects.

Once converted to 5-FU, the subsequent anabolic pathway leads to the formation of active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, leading to a depletion of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2] FUTP and FdUTP are incorporated into RNA and DNA, respectively, causing disruption of normal cellular processes and ultimately triggering apoptosis.[2]

III. In Vitro Evaluation of this compound

The initial assessment of this compound's anticancer potential is typically performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 5-FU) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Table 1: Representative IC50 Values of 5-FU in Various Cancer Cell Lines (for reference)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 20.22 | [5] |

| MCF-7 | Breast Cancer | 1.71 | [5] |

| A549 | Lung Cancer | 10.32 | [5] |

| HepG2 | Liver Cancer | Varies | [5] |

| ESCC | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | [6] |

Note: The IC50 values for this compound will be dependent on the expression and activity of aldehyde oxidase in the specific cell line used.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8]

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caption: A simplified workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11]

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12]

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[11]

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

IV. In Vivo Evaluation of this compound

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in a whole-animal system.[3]

A. Xenograft Tumor Model

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Efficacy Assessment: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.

Caption: A streamlined workflow for conducting in vivo efficacy studies using a xenograft mouse model.

V. Pharmacokinetic Analysis

To understand the conversion of this compound to 5-FU and their distribution in the body, pharmacokinetic studies are crucial.

A. Quantification of this compound and 5-FU in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of drugs and their metabolites in biological matrices.[13][14]

Protocol Outline:

-

Sample Collection: Collect blood samples from treated animals at various time points.

-

Plasma Preparation: Separate the plasma by centrifugation.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove interfering substances.[15]

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable column and mobile phase for chromatographic separation. The mass spectrometer is set to detect the specific mass-to-charge ratios of this compound and 5-FU.[14]

-

Data Analysis: Quantify the concentrations of both compounds by comparing their peak areas to those of known standards.

VI. Conclusion and Future Directions

This compound represents a promising oral prodrug strategy to improve the therapeutic window of 5-FU. The protocols outlined in this application note provide a framework for researchers to comprehensively evaluate its efficacy and mechanism of action in various cancer models. Future research should focus on identifying predictive biomarkers for response to this compound therapy and exploring its potential in combination with other anticancer agents.

VII. References

-

5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. (URL: --INVALID-LINK--)

-

Annexin V staining assay protocol for apoptosis. Abcam. (URL: --INVALID-LINK--)

-

The Annexin V Apoptosis Assay. (URL: --INVALID-LINK--)

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. (URL: --INVALID-LINK--)

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: --INVALID-LINK--)

-

MTT Cell Assay Protocol. (URL: --INVALID-LINK--)

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: --INVALID-LINK--)

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: --INVALID-LINK--)

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. (URL: --INVALID-LINK--)

-

IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. (URL: --INVALID-LINK--)

-

MTT assay protocol. Abcam. (URL: --INVALID-LINK--)

-

Assaying cell cycle status using flow cytometry. PMC - NIH. (URL: --INVALID-LINK--)

-

MTT Proliferation Assay Protocol. ResearchGate. (URL: --INVALID-LINK--)

-

Cell Cycle Analysis. (URL: --INVALID-LINK--)

-

Cell cycle analysis with flow cytometry and propidium iodide. Abcam. (URL: --INVALID-LINK--)

-

Flow Cytometry Basics Guide. (URL: --INVALID-LINK--)

-

Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity. (URL: --INVALID-LINK--)

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. (URL: --INVALID-LINK--)

-

Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU... ResearchGate. (URL: --INVALID-LINK--)

-

LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Semantic Scholar. (URL: --INVALID-LINK--)

-

IC 50 values of 5-FU for colon cancer cells. ResearchGate. (URL: --INVALID-LINK--)

-

Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. (URL: --INVALID-LINK--)

-

Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. (URL: --INVALID-LINK--)

-

Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC. (URL: --INVALID-LINK--)

-

Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. (URL: --INVALID-LINK--)

-

Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. PubMed. (URL: --INVALID-LINK--)

-

In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. PubMed. (URL: --INVALID-LINK--)

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 14. nvkc.nl [nvkc.nl]

- 15. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

Application Notes: Preparation of 5-Fluoro-2-hydroxypyrimidine Stock Solutions

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of stock solutions of 5-Fluoro-2-hydroxypyrimidine (5-F-2-HP). Intended for researchers, scientists, and professionals in drug development, this guide explains the critical physicochemical properties of the compound and the scientific rationale behind each step of the protocol. By adhering to these guidelines, researchers can ensure the preparation of accurate, stable, and reliable stock solutions for use in a variety of experimental applications, from enzymatic assays to cell-based screening.

Introduction and Scientific Background

This compound (also known as 5-Fluoro-2(1H)-pyrimidinone) is a fluorinated analog of the pyrimidine base. Fluorination is a common strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and overall pharmacokinetic profile of a parent molecule. As a heterocyclic building block, 5-F-2-HP is a valuable precursor in the synthesis of a wide range of biologically active compounds, including potential antiviral and anticancer agents.[1] Accurate and consistent preparation of stock solutions is the foundational first step for any subsequent in vitro or in vivo studies, as errors in concentration or degradation of the compound can significantly compromise experimental results.

This protocol is designed to be a self-validating system, emphasizing safety, accuracy in weighing and dissolution, and appropriate storage to maintain the integrity of the compound over time.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for proper handling and preparation. Key data for this compound (CAS: 2022-78-8) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃FN₂O | Sigma-Aldrich |

| Molecular Weight | 114.08 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 170-174 °C | Sigma-Aldrich, ChemicalBook[2] |

| pKa | 7.39 ± 0.10 (Predicted) | ChemicalBook[2] |

| Solubility | Soluble in DMSO.[3] Limited solubility in water.[4] | MCE[3], Guidechem[4] |

2.1. Critical Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Measures:

-

Always handle this compound within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

In case of contact, wash the affected area thoroughly with water and seek medical advice if irritation persists.[7]

-

Experimental Protocol: Preparing a 100 mM DMSO Stock Solution

The selection of a solvent is the most critical decision in preparing a stock solution. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[9][10] This protocol details the preparation of a 100 mM stock, a common concentration for high-throughput screening and cellular assays.

3.1. Required Materials and Equipment

-

This compound (CAS: 2022-78-8), solid

-

Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Weighing paper or boat

-

Calibrated micropipettes and sterile tips

-

Appropriately sized polypropylene or glass vial with a screw cap

-

Vortex mixer

-

Water bath sonicator (optional, for difficult-to-dissolve compounds)

-

Sterile 0.22 µm syringe filters (if sterile stock is required for cell culture)

-

Sterile cryovials for aliquoting

3.2. Workflow Diagram

Caption: Workflow for preparing a 5-F-2-HP stock solution.

3.3. Step-by-Step Methodology

Step 1: Perform Necessary Calculations

The first step is to calculate the mass of 5-F-2-HP required to achieve the target concentration in the desired volume. The standard formula is:

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 100 mM (0.1 M) stock solution in 1 mL (0.001 L) : Mass (g) = 0.1 mol/L × 0.001 L × 114.08 g/mol = 0.011408 g Mass (mg) = 11.41 mg

Scientist's Note: It is often more practical and accurate to weigh a slightly larger mass (e.g., 11.41 mg) and adjust the solvent volume accordingly, rather than attempting to weigh exactly 1.14 mg for a 100 µL volume. For this protocol, we will calculate for 1 mL.

Step 2: Weighing the Compound

-

Place a clean, static-free weigh boat or paper on the analytical balance and tare it.

-

Carefully weigh out 11.41 mg of this compound.

-

Record the exact mass weighed. This is crucial for calculating the true final concentration.

-

Carefully transfer the weighed powder into a clean, labeled vial.

Step 3: Dissolution

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

-

Secure the cap tightly and vortex the solution for 1-2 minutes.

-

Trustworthiness Check: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.[3] If undissolved solid remains, proceed to the next step.

-

(Optional) Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and can significantly aid dissolution.

-

Repeat the visual inspection. If the solution is still not clear, gentle warming (to 37°C) can be attempted, but care must be taken as heat can degrade some compounds.

Step 4: (Optional) Sterilization for Cell Culture

If the stock solution will be used in sterile cell culture applications, it must be filter-sterilized.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile recipient vessel. Note: Some material will be lost in the filter dead volume.

Step 5: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock, aliquot the solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene cryovials.[11]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.[11] Protect from light by storing them in a labeled freezer box.

Quality Control, Stability, and Troubleshooting

4.1. Validating Concentration

For most applications, careful weighing and dissolution are sufficient. For GMP or other highly regulated environments, the concentration can be verified using HPLC with a standard curve or by UV-Vis spectrophotometry if a reference extinction coefficient is known.

4.2. Stability Considerations

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock is a primary cause of degradation. Aliquoting is the most effective preventative measure.[11]

-

Moisture: DMSO is highly hygroscopic (readily absorbs water from the air). Water contamination can cause the compound to precipitate out of solution upon freezing. Use anhydrous DMSO and minimize the time the stock vial is open to the air.

-

Light Sensitivity: While specific photostability data for 5-F-2-HP is not widely published, many complex organic molecules are light-sensitive. As a best practice, storing aliquots in the dark (e.g., in a freezer box or amber vials) is recommended.[12]

-

pH: The stability of related fluorinated pyrimidines can be pH-dependent, often showing increased degradation under acidic conditions.[13][14] When diluting the DMSO stock into aqueous buffers for experiments, ensure the final pH of the working solution is controlled and documented.

4.3. Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Compound won't dissolve | Insufficient solvent; compound has low solubility at room temp. | Use sonication. Gently warm the solution (do not exceed 40°C). If it still fails, a lower concentration stock must be prepared. |

| Precipitate forms after freezing | Water absorbed by DMSO; solution was saturated. | Use fresh, anhydrous DMSO. Ensure the stock is fully dissolved before freezing. Prepare a slightly less concentrated stock. |

| Inconsistent experimental results | Stock degradation; inaccurate pipetting. | Use a fresh aliquot for each experiment. Verify pipette calibration. Prepare a new stock solution. |

Conclusion

This application note provides a robust and reliable protocol for the preparation of this compound stock solutions. By integrating an understanding of the compound's chemical properties with best practices for laboratory technique—including accurate calculations, proper dissolution methods, and careful storage—researchers can ensure the integrity and reproducibility of their experimental work.

References

- 1. This compound | 2022-78-8 [chemicalbook.com]

- 2. This compound CAS#: 2022-78-8 [amp.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 12. phytotechlab.com [phytotechlab.com]

- 13. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies Using 5-Fluoro-2-hydroxypyrimidine

Introduction: A Strategic Approach to Oral Fluoropyrimidine Therapy

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone (5FP), represents a promising oral prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The rationale behind the development of oral fluoropyrimidine prodrugs is to enhance patient convenience, improve the pharmacokinetic profile, and potentially reduce the systemic toxicity associated with intravenous 5-FU administration.[1] 5FP is designed for efficient absorption from the gastrointestinal tract, followed by conversion to the active cytotoxic agent, 5-FU, primarily by the enzyme hepatic aldehyde oxidase. This targeted activation in the liver aims to provide sustained exposure of tumor cells to 5-FU while mitigating some of the peak concentration-related side effects of bolus IV 5-FU.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols and methodologies outlined herein are based on established principles for the preclinical assessment of fluoropyrimidine-based anticancer agents and can be adapted to specific research questions and tumor models.

Mechanism of Action: From Prodrug to Active Metabolite